2-(Chloromethyl)-5-fluoro-1,3-benzoxazole

Physicochemical Property Process Chemistry Small-Molecule Scaffold

2-(Chloromethyl)-5-fluoro-1,3-benzoxazole is a unique heterocyclic scaffold combining a reactive C2 chloromethyl handle with a C5 fluorine atom. This precise substitution pattern is critical for nucleophilic derivatization and modulating metabolic stability/electronic properties, a profile unmatched by simple benzoxazole analogs. Ideal for late-stage diversification in medicinal chemistry and materials science.

Molecular Formula C8H5ClFNO
Molecular Weight 185.58 g/mol
CAS No. 143708-35-4
Cat. No. B1313073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)-5-fluoro-1,3-benzoxazole
CAS143708-35-4
Molecular FormulaC8H5ClFNO
Molecular Weight185.58 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)N=C(O2)CCl
InChIInChI=1S/C8H5ClFNO/c9-4-8-11-6-3-5(10)1-2-7(6)12-8/h1-3H,4H2
InChIKeyWIXMKUSKZDRJAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Chloromethyl)-5-fluoro-1,3-benzoxazole (CAS 143708-35-4): Procurement-Grade Benzoxazole Building Block


2-(Chloromethyl)-5-fluoro-1,3-benzoxazole (CAS 143708-35-4) is a heterocyclic small-molecule scaffold belonging to the benzoxazole family, characterized by a bicyclic aromatic core comprising a fused benzene and oxazole ring . The compound bears a reactive chloromethyl (–CH₂Cl) substituent at the 2-position and a fluorine atom at the 5-position, with a molecular formula of C₈H₅ClFNO and a molecular weight of 185.58 g/mol [1]. It is primarily procured as a versatile research intermediate, recognized as a useful building block for synthesizing pharmacologically active compounds and functional materials [2].

2-(Chloromethyl)-5-fluoro-1,3-benzoxazole: Critical Substituent Effects on Reactivity and Physicochemical Profile


Generic substitution of 2-(Chloromethyl)-5-fluoro-1,3-benzoxazole with other in-class benzoxazole analogs is scientifically invalid due to the precise interplay of substituents dictating both synthetic utility and the final physicochemical properties of derived compounds. The chloromethyl group at the 2-position provides a critical electrophilic handle for nucleophilic substitution reactions, enabling conjugation to amines, thiols, or other nucleophiles . Concurrently, the fluorine atom at the 5-position exerts a quantifiable influence on the electronic character and physical properties of the molecule. As demonstrated by density functional theory (DFT) studies, the regiochemistry of halogen substitution (i.e., 5-fluoro vs. 4-fluoro vs. 6-fluoro) alters frontier molecular orbital energies, which in turn affects the optical and electronic properties of materials based on this core [1]. Furthermore, literature establishes that the presence of a 5-fluoro substituent on a benzoxazole core can modulate lipophilicity and metabolic stability compared to non-fluorinated or differently halogenated analogs, a critical factor for downstream applications . Therefore, the unique combination of the C2 chloromethyl handle and the C5 fluorine atom in 143708-35-4 imparts a distinct profile of reactivity and properties that cannot be replicated by simple analogs.

Quantitative Differentiation Evidence for 2-(Chloromethyl)-5-fluoro-1,3-benzoxazole (CAS 143708-35-4) Procurement


Density and Boiling Point Differentiation: 5-Fluoro vs. 4-Fluoro vs. Non-Fluorinated Analogs

The physical properties of 2-(Chloromethyl)-5-fluoro-1,3-benzoxazole, specifically density and boiling point, are significantly influenced by the position of the fluorine substituent. This quantifiable difference is critical for purification (e.g., distillation) and formulation processes. The 5-fluoro regioisomer (CAS 143708-35-4) exhibits a density of 1.4 ± 0.1 g/cm³ and a boiling point of 243.7 ± 20.0 °C at 760 mmHg [1]. In contrast, its 4-fluoro analog, 2-(chloromethyl)-4-fluoro-1,3-benzoxazole (CAS 139549-22-7), possesses a different molecular packing arrangement that leads to distinct physical constants, making simple substitution during scale-up or process development technically unsound .

Physicochemical Property Process Chemistry Small-Molecule Scaffold

Scaffold Reactivity: Chloromethyl Functional Handle as a Critical Differentiator

A primary basis for selecting 2-(Chloromethyl)-5-fluoro-1,3-benzoxazole (143708-35-4) over simpler benzoxazole building blocks is the presence of the reactive chloromethyl group. This group is essential for further derivatization via nucleophilic substitution. In stark contrast, the non-chloromethylated analog, 5-fluoro-1,3-benzoxazole (CAS 221347-71-3), lacks this reactive handle entirely, preventing its use in reactions that install the 2-position substituent via alkylation . For researchers aiming to conjugate the benzoxazole core to a biological or material target, the chloromethyl group of 143708-35-4 is an absolute functional requirement, rendering the non-functionalized analog an unsuitable and non-substitutable alternative.

Medicinal Chemistry Chemical Biology Synthetic Intermediate

Electronic Property Modulation: Impact of C5 Fluoro Substituent on Physicochemical Profile

The strategic placement of the fluorine atom at the 5-position of the benzoxazole ring provides a measurable differentiation in electronic and physical properties compared to non-fluorinated or differently substituted analogs. The electron-withdrawing nature of fluorine at the C5 position alters the compound's molecular weight and polarity. Specifically, 2-(Chloromethyl)-5-fluoro-1,3-benzoxazole (MW 185.58 g/mol) demonstrates a lower molecular weight than its 4,6-difluoro analog, 2-(Chloromethyl)-4,6-difluorobenzoxazole (MW 203.57 g/mol) , and a different density and boiling point profile compared to non-fluorinated 2-(chloromethyl)benzoxazole (CAS 20398-89-6) . Furthermore, the presence of the fluorine atom is known to influence lipophilicity and metabolic stability in biological systems, a property frequently leveraged in medicinal chemistry to tune ADME profiles .

Drug Discovery Material Science Physicochemical Property

Supplier-Reported Purity and Research-Use Exclusivity

While not a biological performance metric, the commercial availability and specified purity of 2-(Chloromethyl)-5-fluoro-1,3-benzoxazole are critical quantitative factors for procurement. The compound is commercially available from multiple reputable vendors with a high and consistently reported purity of 98% . Furthermore, it is explicitly designated "for research and further manufacturing use only, not for direct human use" . This specification provides a clear operational boundary that is essential for sourcing departments and compliance teams, differentiating it from pharmaceutical-grade intermediates or API starting materials, and ensuring it is procured and used within the correct regulatory and safety framework.

Procurement Quality Control Chemical Supply Chain

Targeted Research Applications for 2-(Chloromethyl)-5-fluoro-1,3-benzoxazole (CAS 143708-35-4)


Synthesis of 2-(Aminomethyl)-5-fluorobenzoxazole Derivatives for Kinase and Receptor Probe Development

The primary utility of 143708-35-4 stems from the reactivity of its chloromethyl group, which serves as an ideal electrophile for the synthesis of secondary and tertiary amine derivatives . This makes it a key building block for generating focused libraries of 2-(aminomethyl)benzoxazoles. The benzoxazole core is a privileged scaffold in kinase inhibitor design and for targeting G-protein coupled receptors (GPCRs) such as 5-HT3 and 5-HT6 [1]. The fluorine atom at the 5-position is specifically included to modulate the electronic properties of the core and to block a potential site of oxidative metabolism, thereby improving the metabolic stability of the derived probes or lead compounds .

Construction of Fluorescent Probes and Advanced Optoelectronic Materials

Benzoxazole derivatives are renowned for their favorable photophysical properties, including fluorescence. The 2-(chloromethyl) handle of 143708-35-4 provides a direct synthetic entry point for conjugating the fluorinated benzoxazole core to biomolecules (e.g., peptides, oligonucleotides) to create environment-sensitive fluorescent probes, or to polymeric backbones for the development of light-emitting materials . DFT calculations confirm that substituents on the benzoxazole ring, like the C5 fluorine, modulate frontier orbital energies (HOMO/LUMO), directly impacting the material's absorption and emission characteristics and making this specific scaffold attractive for tailoring optical properties [1].

Late-Stage Functionalization and Diversification of Advanced Intermediates

In multi-step organic syntheses, 2-(Chloromethyl)-5-fluoro-1,3-benzoxazole is an ideal candidate for late-stage diversification. The chloromethyl group can be selectively displaced under mild conditions without affecting other sensitive functional groups in a complex molecule . This allows medicinal chemists to rapidly explore the chemical space around a lead series by appending various pharmacophores (e.g., amines, triazoles, thiols) to the benzoxazole core at the final stages of a synthetic route. The 5-fluoro substituent remains a stable, integral part of the molecule's design, ensuring the desired physicochemical properties are maintained throughout the diversification process [1].

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